Cas no 29834-76-2 ((2S)-2-aminohex-4-ynoic acid)

(2S)-2-aminohex-4-ynoic acid 化学的及び物理的性質
名前と識別子
-
- (S)-2-Aminohex-4-ynoic acid
- (2S)-2-aminohex-4-ynoic acid
- (2S)-2-amino-4-hexynoic acid
- (S)-2-AMINO-4-HEXYNOIC ACID
- 4-Hexynoic acid,2-amino-,(2S)
- L-2-Aminohex-4-ynsaeure
- L-BUTYNYLGLYCINE
- L-2-Amino-4-hexynoic acid
- AKOS006339269
- (2S)-2-azanylhex-4-ynoic acid
- (S)-2-Aminohex-4-ynoic acid; peptide staple
- (S)-2-Aminohex-4-ynoicacid
- EN300-1298108
- SCHEMBL9978280
- A876377
- DS-6746
- DTXSID00442966
- 29834-76-2
- DB-257601
-
- MDL: MFCD18252700
- インチ: InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9)/t5-/m0/s1
- InChIKey: VDWGCMRALYSYJV-YFKPBYRVSA-N
- ほほえんだ: CC#CC[C@@H](C(=O)O)N
計算された属性
- せいみつぶんしりょう: 127.06300
- どういたいしつりょう: 127.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.3
- トポロジー分子極性表面積: 63.3Ų
じっけんとくせい
- 密度みつど: 1.160±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 238-240 ºC
- ふってん: 264.4±35.0 ºC (760 Torr),
- フラッシュポイント: 113.7±25.9 ºC,
- ようかいど: 微溶性(14 g/l)(25ºC)、
- PSA: 63.32000
- LogP: 0.51200
(2S)-2-aminohex-4-ynoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM276552-1g |
(S)-2-Aminohex-4-ynoic acid |
29834-76-2 | 97% | 1g |
$396 | 2021-06-09 | |
Chemenu | CM276552-1g |
(S)-2-Aminohex-4-ynoic acid |
29834-76-2 | 97% | 1g |
$396 | 2022-06-11 | |
eNovation Chemicals LLC | Y0985116-1g |
(S)-2-Aminohex-4-ynoic acid |
29834-76-2 | 95% | 1g |
$600 | 2024-08-02 | |
Enamine | EN300-1298108-2500mg |
(2S)-2-aminohex-4-ynoic acid |
29834-76-2 | 2500mg |
$2185.0 | 2023-09-30 | ||
Enamine | EN300-1298108-500mg |
(2S)-2-aminohex-4-ynoic acid |
29834-76-2 | 500mg |
$1069.0 | 2023-09-30 | ||
Enamine | EN300-1298108-0.05g |
(2S)-2-aminohex-4-ynoic acid |
29834-76-2 | 0.05g |
$935.0 | 2023-06-06 | ||
Enamine | EN300-1298108-0.1g |
(2S)-2-aminohex-4-ynoic acid |
29834-76-2 | 0.1g |
$980.0 | 2023-06-06 | ||
Enamine | EN300-1298108-0.5g |
(2S)-2-aminohex-4-ynoic acid |
29834-76-2 | 0.5g |
$1069.0 | 2023-06-06 | ||
A2B Chem LLC | AF33079-1g |
(S)-2-Aminohex-4-ynoic acid |
29834-76-2 | 97% | 1g |
$728.00 | 2024-04-20 | |
Aaron | AR00BG6B-100mg |
(S)-2-Amino-4-hexynoic acid |
29834-76-2 | 97% | 100mg |
$105.00 | 2025-02-11 |
(2S)-2-aminohex-4-ynoic acid 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
(2S)-2-aminohex-4-ynoic acidに関する追加情報
Introduction to (2S)-2-aminohex-4-ynoic Acid (CAS No. 29834-76-2)
(2S)-2-aminohex-4-ynoic acid, with the chemical formula C₆H₉NO₂, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This α,β-unsaturated amino acid derivative has garnered considerable attention due to its versatile structural features and potential biological activities. The presence of both an amine group and a triple bond makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The compound is characterized by its chiral center at the second carbon atom, which imparts stereoselectivity to its chemical transformations. This stereochemical feature is crucial in pharmaceutical applications, where the biological activity of a molecule is often highly dependent on its stereochemical configuration. The (S)-configuration of (2S)-2-aminohex-4-ynoic acid has been extensively studied for its unique interactions with biological targets, making it a promising candidate for drug discovery.
In recent years, there has been growing interest in the development of α,β-unsaturated amino acids as pharmacological intermediates. These compounds are particularly useful in the synthesis of peptidomimetics and other bioactive molecules that mimic the structure and function of natural peptides. The triple bond in (2S)-2-aminohex-4-ynoic acid provides a reactive site for various chemical modifications, enabling the construction of diverse molecular architectures.
One of the most compelling aspects of (2S)-2-aminohex-4-ynoic acid is its potential as a precursor for the synthesis of bioactive peptides and proteins. Researchers have leveraged its structural features to develop novel peptidomimetics with enhanced stability and bioavailability. These peptidomimetics have shown promise in various therapeutic areas, including inflammation, cancer, and neurodegenerative diseases. The ability to introduce specific functional groups at strategic positions within the molecule allows for fine-tuning of its biological activity.
The synthesis of (2S)-2-aminohex-4-ynoic acid has been optimized through multiple routes, each offering distinct advantages in terms of yield, purity, and scalability. One common approach involves the reduction of a corresponding nitrile derivative followed by stereoselective hydrogenation or enzymatic resolution. These methods ensure high enantiomeric purity, which is essential for pharmaceutical applications where racemic mixtures can lead to reduced efficacy or unwanted side effects.
Recent advancements in biocatalysis have also contributed to the efficient production of (2S)-2-aminohex-4-ynoic acid. Enzymatic methods, such as transaminase-mediated reactions or microbial fermentation, offer sustainable and environmentally friendly alternatives to traditional synthetic routes. These biocatalytic approaches not only improve the efficiency of production but also minimize waste generation, aligning with the principles of green chemistry.
The biological activity of (2S)-2-aminohex-4-ynoic acid has been explored in several preclinical studies. Its ability to interact with specific protein targets has led to the discovery of novel pharmacophores with potential therapeutic applications. For instance, derivatives of this compound have demonstrated inhibitory effects on enzymes involved in inflammatory pathways, suggesting their utility in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, (2S)-2-aminohex-4-ynoic acid has been investigated for its role in cancer therapy. Preclinical studies have shown that certain derivatives can selectively inhibit tumor cell proliferation while sparing healthy cells. This selectivity is attributed to their ability to disrupt key signaling pathways that are overactive in cancer cells. Further research is ongoing to optimize these derivatives for clinical translation.
The compound's structural versatility also makes it a valuable tool in medicinal chemistry research. By modifying different functional groups within its framework, researchers can generate libraries of analogs with tailored properties. High-throughput screening techniques combined with computational modeling have accelerated this process, enabling rapid identification of lead compounds with high affinity and selectivity for biological targets.
In conclusion, (2S)-2-aminohex-4-ynoic acid (CAS No. 29834-76-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it an attractive candidate for synthesizing novel therapeutic agents targeting various diseases. With ongoing advancements in synthetic chemistry and biocatalysis, the future prospects for this compound are promising.
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